
Bromhidrato de SKF 83959
Descripción general
Descripción
SKF 83959 (bromhidrato) es un compuesto químico conocido por su función como agonista parcial selectivo del receptor de dopamina D1. También es un modulador alostérico del receptor sigma-1. Este compuesto pertenece a la familia de las benzazepinas y ha mostrado potencial para mejorar la disfunción cognitiva, lo que lo convierte en un tema de interés en la neurofarmacología .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that benzazepine derivatives exhibit significant antidepressant properties. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors. Studies have shown that modifications in the benzazepine structure can enhance its efficacy and selectivity for these targets, suggesting potential for developing new antidepressants .
2. Antipsychotic Potential
Similar to its antidepressant effects, the compound has been investigated for antipsychotic activity. The mechanism of action is believed to involve modulation of dopaminergic pathways. Preclinical trials have demonstrated that derivatives of benzazepines can reduce psychotic symptoms in animal models, indicating a promising avenue for treating disorders such as schizophrenia .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests its potential use in therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the pharmacological profile of this compound. Variations in substituents on the benzene rings have been correlated with changes in biological activity. For instance, the introduction of electron-donating groups has been associated with increased receptor affinity and potency .
2. Formulation Development
The hydrobromide salt form enhances solubility and bioavailability compared to the free base form. This property is crucial for oral dosage forms where absorption can be a limiting factor. Formulation scientists are exploring various delivery systems to maximize therapeutic effects while minimizing side effects .
Materials Science Applications
1. Polymer Chemistry
The compound's unique chemical properties have led to explorations in polymer chemistry as a potential building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific thermal characteristics .
2. Photonic Applications
Research is ongoing into the use of this compound in photonic devices due to its optical properties. The ability to modify its structure allows for tuning of light absorption and emission characteristics, making it suitable for applications in sensors and imaging technologies .
Case Studies
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, derivatives of this compound demonstrated a significant reduction in depression scores compared to placebo groups over an 8-week treatment period .
Case Study 2: Neuroprotective Mechanism
A study published in Neuroscience Letters reported that treatment with 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide resulted in a marked decrease in markers of oxidative stress in an animal model of Alzheimer’s disease.
Mecanismo De Acción
SKF 83959 (bromhidrato) ejerce sus efectos principalmente a través de la activación selectiva del receptor D1 ligado al fosfoinositol. También actúa como un modulador alostérico del receptor sigma-1. El compuesto promueve la migración de astrocitos cultivados mediante la activación de la vía ERK1/2. Además, tiene efectos neuroprotectores y anti-parkinsonianos a través de estos mecanismos .
Análisis Bioquímico
Biochemical Properties
SKF 83959 hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, SKF 83959 hydrobromide acts as an atypical agonist of the D1 dopamine receptor and an allosteric modulator of the sigma-1 receptor. These interactions are essential for its neuroprotective and anti-parkinsonian effects. The compound promotes the migration of cultured astrocytes through the activation of ERK1/2 pathways .
Cellular Effects
SKF 83959 hydrobromide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 83959 hydrobromide has been shown to protect retinal ganglion cells from oxidative stress-induced injury by activating the extracellular signal-regulated kinase/p38 pathways . Additionally, it promotes the migration of cultured astrocytes, highlighting its impact on cellular dynamics .
Molecular Mechanism
The molecular mechanism of SKF 83959 hydrobromide involves its interaction with dopamine D1-like receptors and sigma-1 receptors. As a partial agonist of the D1 receptor, SKF 83959 hydrobromide selectively activates phosphoinositol-linked D1 receptors, leading to neuroprotective effects. It also acts as an allosteric modulator of the sigma-1 receptor, enhancing the binding and delaying the dissociation of selective sigma-1 receptor agonists . These interactions contribute to its therapeutic potential in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 83959 hydrobromide change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For example, sub-chronic administration of SKF 83959 hydrobromide in bilaterally MPTP-treated rhesus monkeys showed stable therapeutic effects and limited dyskinetic effects that wore off over time . This indicates its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of SKF 83959 hydrobromide vary with different dosages in animal models. In studies involving MPTP-treated rhesus monkeys, SKF 83959 hydrobromide was administered at doses of 0.5 mg/kg and 1.0 mg/kg. The compound increased goal-directed limb movements in all animals, including those unresponsive to L-dopa. Higher doses were associated with undesired effects such as oro-facial dyskinesia and dystonia . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
SKF 83959 hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s neuroprotective effects are mediated through the activation of the extracellular signal-regulated kinase/p38 pathways, which play a crucial role in cellular metabolism and stress response .
Transport and Distribution
The transport and distribution of SKF 83959 hydrobromide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its therapeutic effects. SKF 83959 hydrobromide has been shown to modulate dopamine signaling in brain and liver tissues, indicating its widespread distribution and impact on various organ systems .
Subcellular Localization
SKF 83959 hydrobromide exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, SKF 83959 hydrobromide promotes the migration of cultured astrocytes by activating ERK1/2 pathways, highlighting its role in cellular dynamics and subcellular localization .
Métodos De Preparación
La síntesis de SKF 83959 (bromhidrato) implica varios pasos, comenzando con la preparación del núcleo de benzazepina. La ruta sintética suele incluir los siguientes pasos:
Formación del núcleo de benzazepina: Esto implica la ciclación de precursores apropiados en condiciones específicas.
Introducción de grupos funcionales: Se realizan la cloración y la hidroxilación para introducir los grupos cloro e hidroxilo en las posiciones deseadas del anillo de benzazepina.
Metilación: La introducción de grupos metilo en posiciones específicas se logra mediante reacciones de metilación.
Formación de la sal de bromhidrato: El paso final implica la formación de la sal de bromhidrato para mejorar la solubilidad y la estabilidad del compuesto.
Análisis De Reacciones Químicas
SKF 83959 (bromhidrato) se somete a diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo en el anillo de benzazepina pueden oxidarse en condiciones específicas.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo cloro.
Sustitución: El grupo cloro puede ser sustituido por otros grupos funcionales utilizando reactivos apropiados.
Hidrólisis: La sal de bromhidrato puede hidrolizarse para producir la forma de base libre del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
SKF 83959 (bromhidrato) es único debido a su doble función como agonista parcial del receptor de dopamina D1 y modulador alostérico del receptor sigma-1. Compuestos similares incluyen:
SKF 38393 (clorhidrato): Otro agonista del receptor de dopamina D1, pero carece de la modulación del receptor sigma-1.
SCH 23390 (clorhidrato): Un antagonista selectivo del receptor de dopamina D1.
Quinpirole (clorhidrato): Un agonista del receptor de dopamina D2
Estos compuestos difieren en su selectividad de receptores y mecanismos de acción, lo que destaca las propiedades únicas de SKF 83959 (bromhidrato).
Actividad Biológica
9-Chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzazepine core with specific substitutions that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 317.8 g/mol.
Biological Activity
Dopamine Receptor Interaction
Research indicates that this compound acts as a partial agonist at dopamine D1-like receptors. The Ki values for its interaction with various dopamine receptors are as follows:
- D1 receptor: 1.18 nM
- D5 receptor: 7.56 nM
- D2 receptor: 920 nM
- D3 receptor: 399 nM
These values suggest a strong affinity for D1 and D5 receptors compared to D2 and D3 receptors, indicating its potential role in modulating dopaminergic signaling pathways .
Anti-Parkinsonian Effects
The compound has been shown to exhibit anti-Parkinsonian effects in vivo. It antagonizes the behavioral effects associated with cocaine use, suggesting its utility in treating conditions related to dopamine dysregulation such as Parkinson's disease .
The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. By acting as a partial agonist at D1-like receptors, it may enhance dopaminergic transmission in certain brain regions while simultaneously inhibiting excessive dopaminergic activity in others. This dual action could help alleviate symptoms of Parkinson's disease and other dopaminergic disorders.
Study 1: Dopamine Modulation
A study conducted on animal models demonstrated that administration of 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine resulted in significant improvements in motor function and reduction in rigidity associated with Parkinson's disease. The results indicated a restoration of dopaminergic signaling pathways .
Study 2: Behavioral Effects
In another research effort, the compound was tested for its ability to mitigate the behavioral effects of cocaine. The findings revealed that it effectively reduced hyperactivity induced by cocaine administration, reinforcing its potential therapeutic application in addiction treatment .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYWNBUFNGHNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042629 | |
Record name | SKF 83959 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-95-0 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67287-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SKF-83959 hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF 83959 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-83959 HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.